![molecular formula C14H10ClN3O B12535812 Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- CAS No. 846548-87-6](/img/structure/B12535812.png)
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- is a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which combines a pyridine ring with a 1,3,4-oxadiazole moiety. The presence of the chloro and phenyl groups further enhances its chemical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Chlor-5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-pyridin umfasst in der Regel mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 2-Chlorpyridin mit einem geeigneten Oxadiazol-Vorläufer unter kontrollierten Bedingungen. Die Reaktion erfordert häufig die Verwendung von Katalysatoren und spezifischen Lösungsmitteln, um hohe Ausbeuten und Reinheit zu erzielen. Beispielsweise kann die Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, eingesetzt werden, um die Phenylgruppe in den Oxadiazolring einzuführen .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Kosteneffizienz und Effizienz zu gewährleisten. Der Prozess kann kontinuierliche Durchflussreaktoren und automatisierte Systeme umfassen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Wahl der Reagenzien, Katalysatoren und Lösungsmittel ist entscheidend, um Abfall und Umweltauswirkungen zu minimieren.
Chemische Reaktionsanalyse
Reaktionstypen
2-Chlor-5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-pyridin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile, wie z. B. Amine oder Thiole, substituiert werden.
Oxidation und Reduktion: Die Verbindung kann, abhängig von den verwendeten Reagenzien und Bedingungen, oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Kupplungsreaktionen: Die Phenylgruppe kann an Kupplungsreaktionen, wie z. B. der Suzuki-Miyaura-Kupplung, teilnehmen, um komplexere Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Palladiumkatalysatoren, Boronsäuren und Basen wie Kaliumcarbonat. Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) werden häufig verwendet, um die Reaktionen zu erleichtern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So können Substitutionsreaktionen verschiedene substituierte Pyridinderivate liefern, während Kupplungsreaktionen Biarylverbindungen erzeugen können.
Wissenschaftliche Forschungsanwendungen
2-Chlor-5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-pyridin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und Materialien verwendet.
Biologie: Die einzigartige Struktur der Verbindung ermöglicht es ihr, mit biologischen Molekülen zu interagieren, was sie bei der Entwicklung von Arzneimitteln und bioaktiven Verbindungen nützlich macht.
Wirkmechanismus
Der Mechanismus, durch den 2-Chlor-5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-pyridin seine Wirkungen entfaltet, hängt von seiner Wechselwirkung mit molekularen Zielstrukturen ab. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Wege können je nach spezifischer Anwendung und Zielmolekül variieren .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism by which Pyridine, 2-chloro-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]- exerts its effects depends on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Pyridine, 2-chloro-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-
- Pyridine, 2-chloro-5-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-
- Pyridine, 2-chloro-5-[(5-phenyl-1,2,4-oxadiazol-2-yl)methyl]-
Einzigartigkeit
2-Chlor-5-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-pyridin ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen. Die Kombination des Pyridinrings mit der 1,3,4-Oxadiazoleinheit und das Vorhandensein der Phenylgruppe machen sie besonders vielseitig in verschiedenen Anwendungen .
Eigenschaften
CAS-Nummer |
846548-87-6 |
|---|---|
Molekularformel |
C14H10ClN3O |
Molekulargewicht |
271.70 g/mol |
IUPAC-Name |
2-[(6-chloropyridin-3-yl)methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10ClN3O/c15-12-7-6-10(9-16-12)8-13-17-18-14(19-13)11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI-Schlüssel |
NPGBTYLEHLYKJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


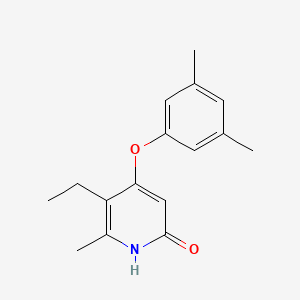
![1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12535739.png)
![2-[3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12535747.png)
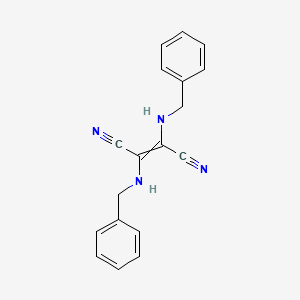
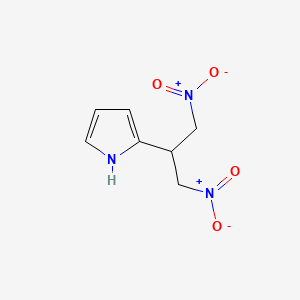
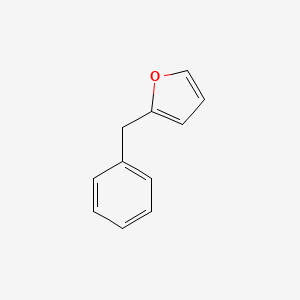
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
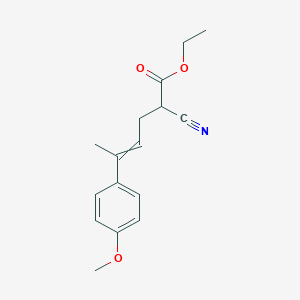
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
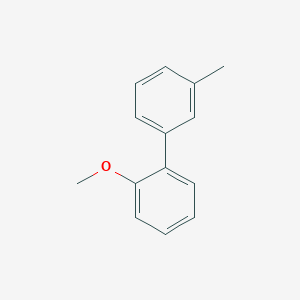

![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
